4-(4-Piperidinyl)-pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-4-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-12-7-9/h3,6-8,10H,1-2,4-5H2 |
InChI Key |
XFYJXZSOIPHILE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=NC=C2 |
Origin of Product |
United States |
Advanced Analytical Techniques in Structural Characterization and Validation
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of 4-(4-Piperidinyl)-pyridazine, providing detailed information on its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the piperidine (B6355638) ring. The aromatic protons on the pyridazine ring would appear in the downfield region, typically between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current and the nitrogen atoms. The protons on the piperidine ring would be found in the upfield region, generally between δ 1.5 and 3.5 ppm. The proton at the point of attachment to the pyridazine ring (the methine proton at C4 of the piperidine ring) would likely be the most downfield of the piperidine signals.
¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The carbon atoms of the pyridazine ring would resonate at lower field (typically δ 120-160 ppm) compared to the sp³-hybridized carbons of the piperidine ring (typically δ 20-60 ppm). The carbon atom of the pyridazine ring attached to the piperidine moiety would show a specific chemical shift influenced by the substituent effect.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridazine H-3/H-6 | ~9.2 | ~152 |
| Pyridazine H-5 | ~7.7 | ~125 |
| Pyridazine C-4 | - | ~158 |
| Piperidine H-4 | ~3.2 | ~40 |
| Piperidine H-2/H-6 (axial) | ~2.8 | ~45 |
| Piperidine H-2/H-6 (equatorial) | ~3.3 | ~45 |
| Piperidine H-3/H-5 (axial) | ~1.8 | ~32 |
| Piperidine H-3/H-5 (equatorial) | ~2.0 | ~32 |
| Piperidine N-H | Broad, variable | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine ring and identify adjacent protons on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for determining the conformational preferences of the piperidine ring.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would be used to determine its exact mass, which in turn confirms its molecular formula (C₉H₁₃N₃).
The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI-MS/MS) experiment would be expected to show characteristic losses. Common fragmentation pathways for piperidine-containing compounds include cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the piperidine ring itself. The pyridazine ring could undergo cleavage with the loss of N₂. The molecular ion peak [M]⁺ would be observed, along with fragment ions corresponding to the piperidinyl cation and the pyridazinyl cation, as well as fragments arising from the loss of small neutral molecules.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z (mass-to-charge) | Possible Fragment Identity |
| 163 | [M]⁺ Molecular ion |
| 162 | [M-H]⁺ |
| 84 | [Piperidinyl ring fragment]⁺ |
| 80 | [Pyridazine ring fragment]⁺ |
| 56 | [Piperidinyl ring fragment - C₂H₄]⁺ |
Note: The relative intensities of these fragments would depend on the ionization technique and energy.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands.
Key expected vibrational frequencies include:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.
C-H Stretch (Aromatic): Weak to moderate bands above 3000 cm⁻¹ for the C-H bonds on the pyridazine ring.
C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region due to the C-H bonds of the piperidine ring.
C=N and C=C Stretch (Aromatic): Characteristic absorptions in the 1400-1600 cm⁻¹ region for the pyridazine ring.
C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.
Chromatographic Techniques for Compound Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from any starting materials, byproducts, or impurities. ptfarm.pl
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. The purity would be determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the pyridazine chromophore absorbs strongly. ptfarm.plnih.gov
Thin-Layer Chromatography (TLC) would be used for rapid analysis, such as monitoring the progress of a chemical reaction. A suitable solvent system would be developed to achieve good separation between the product and other components of the reaction mixture on a silica (B1680970) gel plate.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₉H₁₃N₃). A close agreement between the experimental and theoretical values serves as a final confirmation of the compound's empirical formula and purity. rsc.org
Theoretical Elemental Composition for C₉H₁₃N₃:
Carbon (C): 66.23%
Hydrogen (H): 8.03%
Nitrogen (N): 25.74%
Biological Activities and Preclinical Efficacy Studies of 4 4 Piperidinyl Pyridazine Derivatives
In Vitro Biological Profiling and Target Engagement Assays
Derivatives of pyridazine (B1198779) have been a focal point in the quest for potent cholinesterase inhibitors, which are critical in the management of Alzheimer's disease by enhancing cholinergic neurotransmission. mdpi.com Research has demonstrated that compounds incorporating a pyridyl-pyridazine moiety can act as dual inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com
In one study, a series of novel pyridazine-containing compounds were synthesized and evaluated for their inhibitory potential. mdpi.com Among these, certain compounds displayed significant potency. For instance, one of the most effective compounds exhibited an IC50 value of 0.26 µM for AChE and 0.19 µM for BuChE, indicating strong dual inhibitory action. mdpi.com Other derivatives also showed noteworthy inhibition, with IC50 values for AChE ranging from 0.64 µM to 1.84 µM. mdpi.com The inhibitory concentration of some of these compounds surpassed that of the established drug rivastigmine. mdpi.com
Another line of research focused on 3-amino-6-phenylpyridazine derivatives. acs.org A standout compound from this series, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, was identified as a highly potent AChE inhibitor with an IC50 value of 0.12 µM. acs.orgsemanticscholar.org This represented a significant increase in potency when compared to the parent compound, minaprine. acs.org The structure-activity relationship studies highlighted that a central pyridazine ring and a specific distance between this ring and a cationic head were crucial for high AChE inhibition. acs.org While these studies provide strong evidence for the potential of the pyridazine scaffold, some of the tested compounds showed only moderate to weak inhibition against BuChE. mdpi.com
Table 1: Inhibition of AChE and BuChE by Pyridazine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Pyridyl-pyridazine derivative (Compound 5) | AChE | 0.26 mdpi.com |
| Pyridyl-pyridazine derivative (Compound 5) | BuChE | 0.19 mdpi.com |
| Pyridyl-pyridazine derivative (Compound 8) | AChE | 0.64 mdpi.com |
| Pyridyl-pyridazine derivative (Compound 9) | AChE | 1.84 mdpi.com |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE | 0.12 acs.orgsemanticscholar.org |
| Minaprine | AChE | 85 acs.org |
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. Its inhibition prevents the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release. nih.govrsc.org While various heterocyclic compounds have been explored as DPP-4 inhibitors, research specifically detailing the activity of 4-(4-Piperidinyl)-pyridazine derivatives is limited in the available literature. nih.govmdpi.com
However, studies on related pyridazine structures, such as pyridazine-acetohydrazide hybrids, have shown promising results. nih.gov In a particular study, certain compounds from this series were identified as highly effective DPP-4 inhibitors, with IC50 values as low as 6.48 nM and 8.22 nM. nih.gov These values are notably more potent than the reference drug, sitagliptin, which had an IC50 of 13.02 nM in the same study. nih.gov The research suggested that these pyridazine-acetohydrazide derivatives interact effectively with the active residues of the DPP-4 enzyme. nih.gov
Table 2: DPP-4 Inhibition by Pyridazine-Acetohydrazide Derivatives
| Compound | IC50 (nM) |
|---|---|
| Pyridazine-acetohydrazide (Compound 6e) | 6.48 nih.gov |
| Pyridazine-acetohydrazide (Compound 6l) | 8.22 nih.gov |
| Sitagliptin (Reference) | 13.02 nih.gov |
The pyridazine nucleus is a recognized scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory properties with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. mdpi.comnih.govorientjchem.org Several studies have reported on novel pyridazine derivatives with potent COX-2 inhibitory activity.
In one investigation, a series of pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated. mdpi.com Several of these compounds demonstrated superior COX-2 inhibition compared to the standard drug, celecoxib (B62257). mdpi.com For instance, compound 9a from this series showed an IC50 value of 15.50 nM against COX-2, which was more potent than celecoxib (IC50 = 17.79 nM). mdpi.com Furthermore, this compound also exhibited a higher selectivity index (SI = 21.29) than celecoxib (SI = 17.98). mdpi.com
Another study focused on new pyridazinone and pyridazinthione derivatives. nih.gov The most active compounds in this series, 3d, 3g, and 6a, displayed IC50 values of 67.23 nM, 43.84 nM, and 53.01 nM, respectively, against COX-2, all of which were more potent than celecoxib (IC50 = 73.53 nM). nih.gov Compound 3g, in particular, had a selectivity index (SI = 11.51) comparable to that of celecoxib (SI = 11.78). nih.gov Additionally, pyrazole (B372694)–pyridazine hybrids have also been explored, with some derivatives showing potent COX-2 inhibition with IC50 values in the low micromolar range. rsc.org
Table 3: COX-1 and COX-2 Inhibition by Pyridazine Derivatives
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyridazine derivative (9a) | 330 mdpi.com | 15.50 mdpi.com | 21.29 mdpi.com |
| Pyridazine derivative (16b) | 315 mdpi.com | 16.90 mdpi.com | 18.63 mdpi.com |
| Pyridazinone derivative (3g) | 504.6 nih.gov | 43.84 nih.gov | 11.51 nih.gov |
| Celecoxib (Reference) | 320 mdpi.com | 17.79 mdpi.com | 17.98 mdpi.com |
| Celecoxib (Reference) | 866.4 nih.gov | 73.53 nih.gov | 11.78 nih.gov |
Protein kinase B (Akt) is a crucial node in cell signaling pathways that govern cell growth and survival, making it a significant target in cancer therapy. nih.govtbzmed.ac.ir While direct studies on this compound derivatives as Akt inhibitors are not prevalent in the reviewed literature, research on structurally related compounds provides valuable insights. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective ATP-competitive inhibitors of Akt. nih.gov
One of the lead compounds in this series demonstrated significant activity against Akt and other kinases in the AGC family, including PKA, ROCK2, and p70S6K. nih.gov The optimization of this series led to compounds with nanomolar inhibitory concentrations against Akt and selectivity of up to 150-fold over the closely related PKA. nih.gov It is important to note that these compounds feature a pyrrolopyrimidine core rather than a pyridazine core. Further research is required to determine if a this compound scaffold can elicit similar inhibitory activity against Akt and related kinases.
There is currently a lack of specific data on the inhibition of PKA, ROCK2, p70S6K, ALK, and ROS1 by this compound derivatives in the scientific literature.
Table 4: Inhibition of Akt and PKA by 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine Derivatives
| Compound | Aktβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Aktβ) |
|---|---|---|---|
| Compound with R = 4-chlorobenzyl | Data not specified | Data not specified | 28-fold nih.gov |
| Optimized Lipophilic Substitution Derivatives | Nanomolar range | Data not specified | Up to 150-fold nih.gov |
Stearoyl-CoA Desaturase-1 (SCD1) Inhibition
Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in the synthesis of monounsaturated fatty acids and is a target for metabolic diseases. researchgate.netnih.gov A series of piperazinylpyridazine-based compounds have been identified as highly potent and selective SCD1 inhibitors. researchgate.net One of the most active compounds in this class, designated as compound 49 (XEN103), demonstrated an IC50 of 14 nM against mouse SCD1. researchgate.net Structure-activity relationship studies revealed that a 2-trifluoromethyl phenyl group was optimal for potent SCD1 inhibition. nih.gov Another related series of pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives also yielded potent SCD1 inhibitors. nih.gov
Acetyl-CoA Carboxylase (ACC1/2) Inhibition
Acetyl-CoA carboxylases (ACC1 and ACC2) are rate-limiting enzymes in de novo lipid synthesis, making them attractive targets for metabolic disorders. researchgate.netnih.govfrontiersin.org The (4-piperidinyl)-piperazine scaffold has been identified as a new platform for developing non-selective ACC1/2 inhibitors. nih.gov Optimization of this series led to the discovery of potent inhibitors. nih.gov For example, compound 12c from this series showed strong inhibitory activity in both enzyme and cell-based assays. nih.gov While these compounds are structurally similar to this compound, the direct pyridazine analogues were not the primary focus of these particular studies.
ATP-Citrate Lyase Inhibition
ATP-citrate lyase (ACLY) is a cytosolic enzyme that links glucose and lipid metabolism by producing acetyl-CoA. tocris.comnih.gov It is considered a therapeutic target for metabolic diseases and cancer. tocris.comnih.gov Despite the investigation of various small-molecule inhibitors for ACLY, there is no specific information available in the reviewed literature regarding the inhibitory activity of this compound derivatives against this enzyme. nih.govspringer.com
Table 5: Inhibition of Metabolic Enzymes by Pyridazine and Related Derivatives
| Compound Class | Target Enzyme | IC50 (nM) |
|---|---|---|
| Piperazinylpyridazine (Compound 4c/XEN103) | mSCD1 | 14 nih.gov |
| Piperazinylpyridazine (Compound 49/XEN103) | mSCD1 | 14 researchgate.net |
| (4-Piperidinyl)-piperazine derivatives | ACC1/2 | Potent inhibition reported nih.govnih.gov |
Receptor Binding and Functional Assays
The this compound core is also a privileged scaffold for designing ligands that target various G-protein coupled receptors and other receptor systems.
Sigma receptors, particularly the σ1 subtype, are implicated in a variety of central nervous system disorders. Research into dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists has highlighted the importance of the piperidine (B6355638) moiety for σ1R affinity. A comparison between a piperazine-containing compound (4 ) and its piperidine analogue (5 ) revealed a dramatic increase in σ1R affinity for the piperidine derivative (Ki = 3.64 nM for 5 vs. 1531 nM for 4 ), while maintaining high affinity for the H3 receptor. This suggests that the piperidine ring is a critical structural element for dual H3/σ1 receptor activity. Further studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have also identified selective sigma-1 receptor ligands, with quantitative structure-activity relationship studies indicating that hydrophobic interactions are a key driver for σ1 receptor binding.
Table 2: Sigma Receptor Binding Affinities of Piperidine/Piperazine (B1678402) Derivatives
| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |
|---|---|---|---|
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain, making it a target for cognitive and wakefulness-promoting agents. A series of phenoxypiperidine pyridazin-3-one derivatives have been developed as potent H3R antagonists and inverse agonists. One compound, 17b (6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one), demonstrated potent in vivo H3R functional antagonism. As mentioned previously, piperidine-containing compounds have also been developed as dual H3R and σ1R antagonists, with the piperidine core being crucial for high affinity at both targets.
GPR119: G-protein coupled receptor 119 is a target for the treatment of type 2 diabetes. A series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been developed as potent and orally bioavailable GPR119 agonists. nih.gov Optimization of a lead compound led to the identification of 27 (N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine), which enhanced insulin secretion and lowered plasma glucose in a diabetic animal model. nih.gov
CXCR4: The chemokine receptor CXCR4 is involved in cancer metastasis and inflammatory diseases. Several series of pyridine (B92270) derivatives have been synthesized and evaluated as potential CXCR4 antagonists. nih.gov These compounds were tested in binding affinity and cell invasion assays, with some analogues showing promising inhibitory activity. nih.gov
Serotonin (B10506) 5-HT4 receptor: While specific data on this compound derivatives targeting the 5-HT4 receptor is limited, a study on a new class of piperazine-pyridazinone analogues investigated their binding affinity for the 5-HT1A receptor. Several of these compounds displayed very good affinity in the nanomolar range for the 5-HT1A subtype, indicating the potential of the pyridazinone scaffold to interact with serotonin receptors.
Cellular Assays for Antiproliferative Activity and Cytotoxicity
The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines.
A series of novel 3(2H)-pyridazinone derivatives with a piperazinyl linker were synthesized and evaluated for their antiproliferative effects against gastric adenocarcinoma (AGS) cells. Two compounds, 12 and 22 , were particularly effective at reducing the proliferation of AGS cells at a concentration of 50 µM after 72 hours, while showing low cytotoxicity against human gingival fibroblasts.
Another study investigated the cytotoxic activity of a series of newly synthesized pyridazine derivatives against breast carcinoma (MCF-7), human liver cancer (HEPG2), and human colon cancer (HCT) cell lines. Several compounds from this series demonstrated significant activity against the tested cell lines. The structure-activity relationship of pyridine derivatives has been extensively reviewed, with findings indicating that the presence and position of certain functional groups can enhance their antiproliferative activity.
Table 3: Antiproliferative Activity of 3(2H)-Pyridazinone Derivatives against AGS Cells
| Compound | Concentration (µM) | Incubation Time (h) | Effect |
|---|---|---|---|
| 12 | 50 | 72 | Reduced cell proliferation |
| 22 | 50 | 72 | Reduced cell proliferation |
In Vitro Antimicrobial, Antifungal, and Antiviral Activity Evaluations
Derivatives of the pyridazine nucleus have been investigated for their potential to combat various pathogens. sarpublication.com A number of fused pyridazine derivatives have demonstrated potential antimicrobial effects. researchgate.net Pharmacological screenings of newly synthesized pyridazine compounds have been performed to assess their antiviral activity against Hepatitis A virus (HAV). researchgate.net One study found that 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione exhibited the most significant effect against HAV. researchgate.net
The pyridazine scaffold is also a component of compounds tested against other viruses. nih.gov Recent studies have shown that certain pyridine derivatives possess good antiviral activity against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.gov For instance, a series of C-nucleoside analogues, designed to be similar to the broad-spectrum antiviral agent Favipiravir, were prepared and tested for anti-influenza activity. figshare.com
In the realm of antibacterial research, N1-substituted-diphenyl ether-bis-pyridazine (BP) derivatives have been designed and synthesized. nih.gov Two of these compounds, 2a and 3b, were identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), showing activity superior to the second-line antitubercular drug Pyrimethamine and equivalent to Cycloserine. nih.gov Further screening confirmed their effectiveness against both replicating and non-replicating Mtb, with compound 2b demonstrating a bactericidal mechanism of action. nih.gov Similarly, other research has focused on synthesizing novel pyridazine compounds and evaluating their in vitro antimycobacterial activity against M. tuberculosis using methods like the microplate Alamar blue dye assay (MABA). latamjpharm.org One such study identified 4-(pyridin-4-yl) thieno[2,3-d]pyridazine (B3120762) as having the most significant antimycobacterial activity with a MIC of 12.5 μg/mL. latamjpharm.org
Table 1: In Vitro Antimicrobial and Antiviral Activity of Selected Pyridazine Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Organism/Virus | Activity/Finding | Reference |
| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Highest effect against HAV in the tested series. | researchgate.net |
| N1-substituted-diphenyl ether-bis-pyridazine (BP) derivatives (2a, 3b) | Mycobacterium tuberculosis (Mtb) | Potent inhibitors; activity superior to Pyrimethamine. | nih.gov |
| 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | Mycobacterium tuberculosis | Significant antimycobacterial activity (MIC: 12.5 μg/mL). | latamjpharm.org |
| Fused Pyridazine Derivatives | Various Microbes | Showed potential antimicrobial activity. | researchgate.net |
| Pyridine C-Nucleoside Analogues | Influenza Virus | Potent inhibition of influenza virus replication in MDCK cells. | figshare.com |
Antioxidant Activity Assessments
Pyridazine and pyridazinone derivatives have been a subject of interest for their antioxidant properties. nih.govresearchgate.net Antioxidants can inhibit or prevent the oxidation of materials by scavenging free radicals, thereby reducing oxidative stress. nih.gov A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues, which also possess anti-inflammatory activity, were tested for their effects on superoxide (B77818) formation and lipid peroxidation. nih.gov Many of these compounds demonstrated a strong inhibitory effect on superoxide anions, with inhibition rates between 84% and 99% at a 10⁻³ M concentration. nih.gov Their activity against lipid peroxidation was found to be similar to that of alpha-tocopherol (B171835) at the same concentration. nih.gov The link between antioxidant and anti-inflammatory activities is significant, as reactive oxygen species are often mediators of inflammation. nih.govresearchgate.net
Table 2: In Vitro Antioxidant Activity of Pyridazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Assay/Target | Result | Reference |
| 2H-pyridazine-3-one analogues | Superoxide anion formation | 84% - 99% inhibition at 10⁻³ M | nih.gov |
| 6-chloropyridazine analogues | Superoxide anion formation | 84% - 99% inhibition at 10⁻³ M | nih.gov |
| 2H-pyridazine-3-one analogues | Lipid peroxidation | Activity similar to alpha-tocopherol at 10⁻³ M | nih.gov |
| 6-chloropyridazine analogues | Lipid peroxidation | Activity similar to alpha-tocopherol at 10⁻³ M | nih.gov |
Preclinical In Vivo Efficacy Evaluations in Animal Models
Models for Neurological Disorders (e.g., cognition enhancement, anti-epileptic, anti-depressant, anti-Parkinson's, anti-Alzheimer's)
The this compound scaffold is integral to compounds designed as cognition enhancers. nih.gov A series of fused cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs were synthesized, leading to the identification of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a). nih.gov This compound was evaluated in several rat models for neurological activity. It proved to be a potent histamine H3 receptor (H3R) functional antagonist in the rat dipsogenia model and demonstrated significant wake-promoting activity in the rat EEG/EMG model. nih.gov Crucially, in the rat social recognition memory model, compound R,S-4a enhanced short-term memory. nih.gov
Cardiovascular Activity Models (e.g., antihypertensive, vasodilator, anti-arrhythmic, anti-platelet)
Pyridazine derivatives have been extensively studied for their effects on the cardiovascular system, particularly as antihypertensive agents. sarpublication.comresearchgate.net The compound BQ 22-708, a pyridopyridazine (B8481360) derivative, demonstrated marked antihypertensive effects in experimentally induced hypertension. nih.gov In a study with hypertensive patients, it was observed that mean arterial pressure was reduced by 40 mm Hg, with the effect lasting for about 5 to 6 hours. nih.gov Hemodynamic assessments showed that this compound reduced peripheral resistance by approximately 50% while increasing heart rate and cardiac output. nih.gov
Derivatives of 4,5-dihydro-3(2H)pyridazinone have also shown promise as antihypertensives, positive inotropes, and platelet aggregation inhibitors. nih.gov In one study, several new 4,5-dihydro-3(2H)pyridazinone derivatives were synthesized and evaluated. nih.gov Four of these compounds exhibited a marked and significant hypotensive effect, and two compounds induced complete inhibition of platelet aggregation. nih.gov Further research into 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones revealed that some compounds in this series show dose-dependent antiplatelet activity. nih.gov
Table 3: In Vivo Cardiovascular Activity of Pyridazine Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Animal Model/Study Type | Key Finding | Reference |
| BQ 22-708 | Experimentally induced hypertension | Reduced mean arterial pressure by 40 mm Hg; reduced peripheral resistance by ~50%. | nih.gov |
| 4,5-dihydro-3(2H)pyridazinone derivatives | In vitro rabbit heart | Four compounds showed marked hypotensive effects; two induced complete platelet aggregation inhibition. | nih.gov |
| 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones | In vitro platelet aggregation | Showed dose-dependent antiplatelet activity. | nih.gov |
| 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives | Rat (Tail Cuff method) | Compounds 4e and 4i showed appreciable antihypertensive activity. | researchgate.net |
Anti-inflammatory and Analgesic Assessments (e.g., writhing test, carrageenan-induced paw edema)
The pyridazine nucleus is a core component of many compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Various pyridazinone derivatives have been reported to act as anti-inflammatory agents by inhibiting cyclooxygenase 2 (COX-2) or phosphodiesterase-4 (PDE-4). sarpublication.comnih.gov For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) is marketed as an analgesic and anti-inflammatory drug. sarpublication.com
Preclinical animal models are crucial for evaluating these activities. A set of 4-aminosubstituted-2,6,7-trimethyl-1,5-dioxo-1,2,5,6-tetrahydropyrido[3,4-d]pyridazines demonstrated significant analgesic properties in the "writhing syndrome" test in mice. scirp.org Another study investigated novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone in the carrageenan-induced rat paw edema test. nih.gov Pretreatment with these compounds reduced paw edema, decreased levels of inflammatory markers like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α), and lessened inflammatory cell infiltration in the paw tissue. nih.gov Notably, one of the tested compounds was more effective than the standard drug indomethacin (B1671933) at reversing the increase in TNF-α levels. nih.gov
Table 4: Preclinical Anti-inflammatory and Analgesic Activity This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Animal Model/Test | Key Finding | Reference |
| 4-aminosubstituted-2,6,7-trimethyl-1,5-dioxo-1,2,5,6-tetrahydropyrido[3,4-d]pyridazines | Mouse (Writhing syndrome test) | Strong analgesic activity. | scirp.org |
| 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Rat (Carrageenan-induced paw edema) | Reduced paw edema, PGE2, and TNF-α levels. | nih.gov |
| Heterocyclic-fused pyridazinones (PDE-4 inhibitors) | Mouse (Zymosan-induced paw edema) | Reduced paw edema, similar to rolipram (B1679513) and indomethacin. | sarpublication.com |
Antimycobacterial and Antitubercular Activity Models
Following promising in vitro results, pyridazine derivatives have been advanced to in vivo models for antitubercular activity. Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis, remains a major global health issue, necessitating the development of new drugs. neuroquantology.com A new class of nitrogen heterocycles, N1-substituted-diphenyl ether-bis-pyridazines (BP), was developed and screened. nih.gov The screening confirmed the intracellular effectiveness of these compounds against M. tuberculosis within macrophages, their lack of toxicity, and significant activity against both replicating and non-replicating forms of the bacteria. nih.gov These findings position BP derivatives, particularly compound 2b, as a promising new lead structure for further antitubercular drug development. nih.gov The consistent discovery of pyridazine derivatives with activity against M. tuberculosis underscores the potential of this chemical scaffold in addressing TB. neuroquantology.comnih.gov
Metabolic Disorder Models (e.g., anti-diabetic, SCD1 inhibition in Zucker rats, fat oxidation)
Derivatives of this compound have been extensively investigated as potent inhibitors of Stearoyl-CoA desaturase-1 (SCD1), an enzyme pivotal in the synthesis of monounsaturated fatty acids. nih.govnih.gov Inhibition of SCD1 is a therapeutic strategy for metabolic disorders, including obesity and diabetes. nih.govgoogle.com
In preclinical studies, these compounds have demonstrated significant efficacy in rodent models of metabolic disease. Specifically, pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives have been identified as potent, orally bioavailable SCD1 inhibitors. nih.gov A chronic study of one such analog in Zucker fa/fa (ZF) rats, a genetic model of obesity and insulin resistance, showed a dose-dependent decrease in body weight gain. nih.gov Furthermore, this inhibition led to a reduction in the plasma fatty acid desaturation index for both C16 and C18 fatty acids, confirming direct target engagement and providing a potential biomarker for SCD1 inhibition. nih.gov
Another series of piperazinyl-pyridazine-based compounds also proved to be highly potent and selective SCD1 inhibitors. nih.govresearchgate.net One particular compound, XEN103, was highly active in vitro and demonstrated in vivo efficacy with an ED₅₀ of 0.8 mg/kg. nih.govresearchgate.net In a rodent model, this compound led to a significant reduction in weight gain, reinforcing the therapeutic potential of SCD1 inhibition for metabolic diseases. nih.govresearchgate.net Research has also explored substituting the piperazine moiety with piperidine, which did not significantly alter the inhibitory potential against SCD1. rsc.org
The table below summarizes the in vivo efficacy of a selected this compound derivative in a Zucker rat model.
| Compound | Administration | Key Findings in Zucker Rats | Reference |
| Pyridazine-based analog (3e) | Chronic | Dose-dependent decrease in body weight gain; Dose-dependent decrease in plasma fatty acid desaturation index (C16 & C18). | nih.gov |
| XEN103 (Compound 49) | Oral (1 mg/kg, twice daily) | Striking reduction of weight gain over a 12-week treatment period. | nih.govresearchgate.net |
While the primary focus has been on SCD1 inhibition for obesity, the broader class of piperidine derivatives has also been explored for anti-diabetic properties, such as α-glucosidase and DPP-4 inhibition. nih.gov However, the main therapeutic application demonstrated for this compound derivatives in metabolic disorders is through the modulation of fatty acid synthesis. nih.govnih.govrsc.org
Antitumor Activity in Xenograft Models
The antitumor potential of this compound derivatives has been evaluated in various preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies are crucial for assessing in vivo efficacy.
One potent and selective MET kinase inhibitor, GNE-A, which incorporates a pyridazine-piperidine scaffold, was tested in a MET-amplified EBC-1 human non-small cell lung carcinoma tumor xenograft model in mice. nih.gov Pharmacokinetic-pharmacodynamic modeling of tumor growth inhibition in this model projected that oral doses of 5.6 and 13 mg/kg/day would be required for 50% and 90% tumor growth inhibition, respectively. nih.gov This demonstrates the compound's potential efficacy in cancers with MET amplification. nih.gov
In other studies, novel pyrazole derivatives linked to piperazine moieties have shown significant antitumor activity. nih.govnih.gov A 3-cyano-5-fluorophenyl derivative exhibited potent antitumor activity against several human carcinoma cell lines in mice. nih.gov Another diaryl pyrazole derivative, designed as a tubulin polymerization inhibitor, displayed significant tumor growth inhibitory activity at a low concentration of 5 mg/kg in an orthotopic murine mammary tumor model. nih.gov Pyrazoline derivatives have also demonstrated the ability to reduce the volume and count of Ehrlich ascites carcinoma cells in animal models. ekb.eg
The table below presents findings from xenograft model studies for specific pyridazine derivatives.
| Compound | Model | Key Findings | Reference |
| GNE-A | MET-amplified EBC-1 human non-small cell lung carcinoma xenograft (mice) | Projected oral doses of 5.6 mg/kg/day and 13 mg/kg/day for 50% and 90% tumor growth inhibition, respectively. | nih.gov |
| 3-cyano-5-fluorophenyl derivative (29b) | Human carcinoma xenograft (mice) | Exhibited potent antitumor activity without causing undesirable effects. | nih.gov |
| 3,4-diaryl pyrazole derivative (Compound 6) | Orthotopic murine mammary tumor model | Significant tumor growth inhibitory activity at 5 mg/kg. | nih.gov |
Evaluation in Specific Disease Models (e.g., Trypanosoma cruzi infection)
Derivatives of this compound and related pyrazole-containing structures have been assessed for their efficacy against neglected tropical diseases, most notably Chagas disease, which is caused by the parasite Trypanosoma cruzi. mdpi.comsemanticscholar.orgnih.gov
Research into pyridyl-pyrazolone derivatives identified compounds with potent activity against T. cruzi. nih.gov Two non-cytotoxic molecules were highly effective against the intracellular amastigote form of the parasite, showing activity comparable to the reference drug benznidazole (B1666585). nih.gov One of these compounds also demonstrated activity vastly superior to benznidazole against the bloodstream trypomastigote form, although its efficacy in vivo was limited by poor plasma stability. nih.gov
Furthermore, 1H-pyrazolo[3,4-b]pyridine analogs have been noted for their high selectivity against the intracellular amastigote forms of T. cruzi. mdpi.com A separate effort focused on a pyridazinone series of T. cruzi proteasome inhibitors. semanticscholar.org An analog from this series showed activity against the parasite but had suboptimal efficacy in a chronic mouse model of Chagas disease, which was attributed to its limited penetration of the central nervous system. semanticscholar.org These findings highlight both the promise and the challenges in developing these scaffolds into effective treatments for Chagas disease. semanticscholar.orgnih.gov
| Compound Class | Disease Model | Key Findings | Reference |
| Pyridyl-pyrazolone derivatives | In vitro T. cruzi infection | Potent activity against intracellular amastigotes (comparable to benznidazole); one compound showed superior activity against bloodstream trypomastigotes. | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine analogs | In vitro T. cruzi infection | High selectivity against intracellular amastigote forms. | mdpi.com |
| Pyridazinone proteasome inhibitor (Analog of GSK3494245) | Chronic mouse model of Chagas disease | Suboptimal efficacy; no visible effect on parasite levels after 5 days of treatment at 50 mg/kg bid. | semanticscholar.org |
Preclinical Pharmacokinetic and Bioavailability Assessments
The preclinical evaluation of pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), is a critical step in drug development. Several this compound derivatives have undergone such assessments.
The MET kinase inhibitor GNE-A exhibited favorable preclinical PK properties across multiple species. nih.gov Plasma clearance was low in mice and dogs and moderate in rats and monkeys. nih.gov The compound had a volume of distribution ranging from 2.1 to 9.0 L/kg and a terminal elimination half-life that varied from 1.67 hours in rats to 16.3 hours in dogs. nih.gov Notably, its oral bioavailability was high in mice (88.0%) and monkeys (72.4%), moderate in dogs (55.8%), but lower in rats (11.2%). nih.gov
Other classes of pyridazine derivatives have also been designed for oral bioavailability. nih.govnih.gov For instance, both 4-bicyclic heteroaryl-piperidine derivatives and piperazinyl-pyridazine-based compounds developed as SCD1 inhibitors were found to be orally bioavailable. nih.govnih.govresearchgate.net These assessments are crucial for determining the potential for oral administration in clinical settings.
The following table summarizes the preclinical pharmacokinetic parameters for the MET kinase inhibitor GNE-A in various animal models.
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 15.8 | 2.1 | 1.83 | 88.0 | nih.gov |
| Rat | 36.6 | 4.8 | 1.67 | 11.2 | nih.gov |
| Dog | 2.44 | 9.0 | 16.3 | 55.8 | nih.gov |
| Monkey | 13.9 | 5.0 | 3.10 | 72.4 | nih.gov |
Utilization of Advanced Preclinical Models
Ex Vivo Human Tissue Systems for Localized Drug Effects
To bridge the gap between animal models and human clinical trials, advanced preclinical tools like ex vivo human tissue systems are being employed. nih.gov These systems use intact human organs or tissues, ethically donated for research, to provide a more physiologically relevant environment for evaluating drug effects. nih.gov
One such technology involves reanimating organs through blood perfusion after hypothermic storage, creating stable preparations that closely emulate in vivo human exposure. nih.gov This allows for the observation of a drug's immediate impact at the organ level, helping to understand interactions and effects that might not be apparent in animal studies or can only be observed as a net result in clinical trials. nih.gov
Another widely used ex vivo model is the Precision-Cut Liver Slice (PCLS) system. mdpi.com PCLS preserves the complex 3D architecture and multicellular composition of the liver, including hepatocytes and non-parenchymal cells. mdpi.com This makes it a highly relevant model for studying liver-specific processes, such as the metabolism of this compound derivatives and their potential for hepatotoxicity. mdpi.com These systems can maintain viability for several days, allowing for the investigation of both acute and more prolonged drug effects. mdpi.com
Organ-on-a-Chip Technologies in Early Drug Discovery
Organ-on-a-chip (OoC) technology represents a significant advancement in in vitro modeling for drug discovery. nih.govhoustonmethodist.org These microfluidic devices are designed to replicate the key functional units of human organs, creating a dynamic microenvironment that mimics physiological conditions far better than traditional 2D cell cultures. nih.govmdpi.comsci-hub.st
OoC platforms integrate technologies from microfluidics, tissue engineering, and biomaterials to co-culture multiple cell types in a way that recreates tissue-level structures and functions. nih.govhoustonmethodist.org For example, a "liver-on-a-chip" can be used to study the metabolism of new chemical entities like this compound derivatives and assess their potential for drug-induced liver injury (DILI). nih.govmdpi.com These systems allow for precise control over fluid flow, mechanical cues, and biochemical gradients, offering a more accurate prediction of human responses to drug candidates. mdpi.com
The use of OoC technology in the early stages of drug discovery can help in selecting and profiling promising candidates with greater accuracy, potentially reducing the high attrition rates seen in later clinical trials. nih.govmdpi.com By providing more reliable data on efficacy and toxicity prior to human exposure, these models are becoming an invaluable tool in pharmaceutical research. sci-hub.st
Mechanism of Action Moa Elucidation and Pharmacological Pathways
Identification of Molecular Targets and Binding Interactions
Derivatives built upon the 4-(4-Piperidinyl)-pyridazine framework have been shown to interact with a variety of molecular targets, including enzymes and receptors. For instance, certain derivatives have demonstrated inhibitory activity against protein kinase B (PKB), a crucial enzyme in cancer cell signaling pathways. The binding of these compounds to their targets can modulate signaling cascades, such as the activation of caspases, which are involved in apoptosis.
Computational docking studies have been employed to understand the binding interactions of these derivatives. For example, a derivative, 5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-one, exhibited a high binding affinity for the voltage-gated sodium channel receptor. jocpr.comjocpr.com The interaction involved hydrophobic bonds with isoleucine and a significant hydrogen bond with leucine, resulting in a strong binding energy. jocpr.comjocpr.com
Characterization of Agonistic and Antagonistic Activities at Specific Receptors
The this compound scaffold is found in compounds with both agonistic and antagonistic activities at various receptors. For example, exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes, which are analogues of epibatidine (B1211577) containing a pyridazine (B1198779) moiety, have been synthesized and shown to be potent nicotinic acetylcholine (B1216132) receptor agonists. nih.gov Conversely, other pyridazine derivatives have been developed as antagonists for receptors like the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov
Enzymatic Pathway Modulation and Inhibition Kinetics
A significant area of investigation for this compound derivatives is their role in modulating enzymatic pathways. Notably, these compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. samipubco.com
One study highlighted that the introduction of a lipophilic group at the C-5 position of the pyridazine ring enhances AChE-inhibitory activity and selectivity. acs.org The derivative 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine was found to be a potent AChE inhibitor, being 100 times more selective for human AChE over BuChE compared to the reference drug tacrine. acs.org
Furthermore, some pyridazine derivatives act as selective inhibitors of phosphodiesterase (PDE) isozymes, such as PDE III and PDE IV. jocpr.com The inhibitory concentration (IC50) values for some of these derivatives demonstrate their potency. For example, the indenopyridazine derivative 4g showed an IC50 of 10 nM on electric eel AChE. acs.org
Cellular Signaling Pathway Modulation (e.g., PI3K-PKB-mTOR Pathway)
As mentioned earlier, derivatives of this compound have been shown to inhibit protein kinase B (PKB), also known as Akt. PKB is a central node in the PI3K-PKB-mTOR signaling pathway, which is critical for regulating cell growth, proliferation, and survival. Inhibition of PKB by these compounds suggests their potential as antitumor agents by disrupting this key cancer-related pathway.
Neurotransmitter System Modulation (e.g., Noradrenaline Reuptake Inhibition)
The this compound core is present in molecules that modulate neurotransmitter systems. For instance, minaprine, a pyridazine-containing compound, was used as an atypical antidepressant and is known to be a monoamine oxidase (MAO) inhibitor. nih.gov MAO is a key enzyme in the degradation of monoamine neurotransmitters like noradrenaline. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the synaptic cleft, leading to their antidepressant effects.
Ion Channel Modulation Studies
Research has indicated that derivatives of the this compound scaffold can modulate ion channels. jocpr.comjocpr.com Specifically, docking studies have revealed interactions with voltage-gated sodium channels. jocpr.comjocpr.com The binding of these compounds to ion channels can affect neuronal excitability and may be the basis for their observed anticonvulsant properties in some studies. jocpr.comjocpr.com
Investigation of Interaction with Genetic Material (DNA/RNA) in Antiproliferative Contexts
The antiproliferative effects of some pyridazine derivatives may also stem from their interaction with genetic material. For example, certain pyrido[3,4-d]pyridazine (B3350088) derivatives have been investigated as potential DNA bisintercalators, suggesting a mechanism of action that involves direct interaction with DNA. researchgate.net This interaction can disrupt DNA replication and transcription, leading to the inhibition of cancer cell proliferation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Chemical Modifications of the Pyridazine (B1198779) Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that can be readily functionalized at multiple positions, making it an attractive component for designing novel therapeutic agents. scirp.orgsarpublication.com Its adaptable structure allows for extensive modifications to optimize pharmacological effects through SAR studies. researchgate.net A number of pyridazine-containing compounds, such as Ensartinib, Ponatinib, and Telaglenastat, are already in clinical use for treating various cancers, underscoring the therapeutic potential of this heterocycle. acs.org
Systematic modifications of the pyridazine core within the 4-(4-piperidinyl)-pyridazine framework have yielded crucial insights into its biological activity. Research on 3,6-disubstituted pyridazine derivatives, for instance, has demonstrated significant anticancer potential. acs.orgresearchgate.net In a series of acetylcholinesterase (AChE) inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine structure, modifications at the C-5 and C-6 positions of the pyridazine ring were explored. The key findings from this research are summarized below:
Substitution at C-5: The introduction of a lipophilic environment at the C-5 position of the pyridazine ring was found to be favorable for AChE-inhibitory activity and selectivity against butyrylcholinesterase (BuChE).
Substitution at C-6: Various substitutions and replacements of a phenyl group at the C-6 position were found to be possible, leading to derivatives with equivalent or slightly improved activity.
| Compound | Modification on Pyridazine Ring | Observed Activity/Potency | Reference |
|---|---|---|---|
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Unsubstituted at C-5, Phenyl at C-6 | Baseline AChE inhibitor | nih.gov |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Methyl at C-5 | Increased AChE inhibition (IC50 = 21 nM) and high selectivity | nih.gov |
| Indenopyridazine derivative (4g) | Fused ring system at C-5/C-6 | Most potent inhibitor (IC50 = 10 nM), a 12-fold increase in potency | nih.gov |
Systematic Chemical Modifications of the Piperidine (B6355638) Scaffold
The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and provide specific three-dimensional conformations for optimal target binding. mdpi.comnih.gov Modifications to this ring within the this compound scaffold have profound effects on biological activity.
In studies of AChE inhibitors, isosteric replacements or modifications of the N-benzylpiperidine moiety were found to be detrimental to activity. nih.gov This suggests a specific and crucial interaction of this group with the enzyme's active site. Conversely, other studies have explored a wide range of substitutions to tune activity for different targets. For example, in a series of antibacterial 3,5-diamino-piperidine derivatives, di-hydroxy substitutions led to weak inhibitors, while an acetamide (B32628) substitution on the piperidine nitrogen completely abolished activity. nih.gov
Further research on piperidine-based inhibitors has revealed other key SAR trends:
In a series of MAO-B inhibitors, para-substitution on the piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. acs.org
In the development of anti-trypanosomal agents, introducing a piperidine linker offered new opportunities for derivatization, with apolar moieties such as aryl or benzyl (B1604629) groups on the piperidine generally yielding the most active compounds. frontiersin.org
Conversely, in a series of anticancer agents, the replacement of a core thiazole (B1198619) ring with a saturated piperidine ring completely abolished activity, indicating that the aromaticity and electronic nature of the core ring were essential. acs.org
| Scaffold Type | Modification on Piperidine Ring | Effect on Activity | Reference |
|---|---|---|---|
| AChE Inhibitor | Isosteric replacement of N-benzylpiperidine | Detrimental to activity | nih.gov |
| Antibacterial | Di-hydroxy substitution | Weak inhibition | nih.gov |
| Antibacterial | Acetamide substitution (on N) | Abolished activity | nih.gov |
| MAO-B Inhibitor | Para-hydroxy substitution | Increased inhibitory effect | acs.org |
| Anti-trypanosomal | Substitution with apolar aryl/benzyl groups | Most active compounds | frontiersin.org |
Influence of Substituents on Biological Activity and Selectivity (e.g., lipophilicity, electronic effects, steric hindrance)
The biological activity and selectivity of this compound derivatives are governed by the complex interplay of lipophilicity, electronic effects, and steric hindrance of their substituents.
Lipophilicity: The lipophilicity of a compound, often measured by its logP value, is critical for its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. In one series of AChE inhibitors, introducing a lipophilic methyl group at the C-5 position of the pyridazine ring enhanced both activity and selectivity. nih.gov Similarly, in a study of anti-trypanosomal agents, more apolar compounds with higher cLogP values generally demonstrated better activity than more polar analogues. frontiersin.org
Electronic Effects: The electron-withdrawing or electron-donating nature of substituents can significantly alter the electronic distribution within the scaffold, affecting pKa, hydrogen bonding capability, and metabolic stability. The pyridazine ring itself is electron-deficient, which influences the properties of its substituents. nih.gov In some synthetic routes, the presence of electron-withdrawing groups on aromatic rings has been shown to improve reaction yields. mdpi.com In a series of SCD1 inhibitors, electron-withdrawing groups on a benzoyl piperidine scaffold led to better activity. nih.gov
Steric Hindrance: The size and shape of substituents dictate how a molecule can fit into a binding site. Bulky groups can cause steric clashes that prevent optimal binding, while smaller groups may not provide sufficient interaction. For example, the introduction of substantial steric bulk via amino acid side chains in a series of anti-influenza compounds resulted in worse activity. nih.gov The precise positioning of substituents is also critical; for instance, para-substitution on a piperidine ring was found to be more favorable than meta-substitution for MAO inhibition, likely due to a more optimal fit within the enzyme's active site. acs.org
Analysis of Linker Groups Connecting Pyridazine and Piperidine Moieties
In a study of piperidine-pyridazine based SCD1 inhibitors, different linker types were evaluated. It was observed that amino and ether linkages resulted in better inhibition compared to a carbonyl linkage, suggesting that the linker's hydrogen bonding capacity and flexibility were important for activity. nih.gov This finding was echoed in a separate study of influenza virus inhibitors, where an ether linkage between a quinoline (B57606) (a bioisostere of pyridazine) and piperidine was found to be critical to the inhibitory activity. nih.gov
The introduction of a piperidine itself can be viewed as adding a linker, which then allows for further derivatization. In one study, a piperidine linker was introduced onto a phenylpyrazolone core, and subsequent modifications were explored. The most effective substituents attached to this piperidine linker involved a 2-atom spacer followed by an aromatic moiety, highlighting an optimal distance and character for the terminal group. frontiersin.org
Bioisosteric Replacements and Their Impact on Pharmacological Profiles
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The this compound scaffold is amenable to various bioisosteric modifications.
The pyridazine ring itself is often used as a bioisostere for a phenyl ring, a strategy that can introduce hydrogen bond acceptors, modulate polarity, and alter metabolic profiles. nih.gov In one computational study, a pyridazinone scaffold was selected as a promising bioisosteric replacement for a pyrimidine (B1678525) core in the design of new FABP4 inhibitors. mdpi.comsemanticscholar.org
Scaffold hopping, a more dramatic form of bioisosteric replacement, involves changing the core heterocyclic structure. This can lead to novel chemical entities with improved properties. nih.gov Examples relevant to the pyridazine-piperidine framework include:
Replacing Piperazine (B1678402) with Piperidine: In a series of dopamine (B1211576) transporter inhibitors, the metabolically labile piperazine ring was replaced with an amino-piperidine function, which resulted in new analogues with superior metabolic stability. researchgate.net
Replacing Phenyl with Pyridazine: The replacement of a phenyl ring with a pyridazine can improve solubility and introduce new interaction points. nih.gov
Replacing Thiazole with Pyridazine: In the development of glutaminase (B10826351) inhibitors, a pyridazine ring was shown to be an effective substitute for a thiadiazole ring. nih.gov
These examples demonstrate that tactical bioisosteric replacements within and around the this compound scaffold can effectively address issues like metabolic instability while preserving or enhancing desired pharmacological activity.
Identification of Pharmacophores and Privileged Structures within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The this compound scaffold contains several key features that contribute to its pharmacophoric profile and its status as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated biological targets. researchgate.netnih.govnih.gov
The key pharmacophoric elements generally include:
A Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic or hydrogen bond interaction with an acidic residue (e.g., Asp, Glu) in a receptor or enzyme active site. units.itacs.org
Hydrogen Bond Acceptors: The two adjacent nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donor residues on a protein target. nih.gov This dual H-bonding capacity is a unique feature of the pyridazine heterocycle.
Aromatic/Hydrophobic Regions: The pyridazine ring and any aryl substituents attached to it or the piperidine ring provide hydrophobic surfaces for van der Waals or π-π stacking interactions within lipophilic pockets of the binding site. units.it
Pharmacophore models for related piperidine-containing ligands often feature a combination of these elements: one or two hydrogen bond acceptors, a positive ionizable feature (the basic nitrogen), and one or more hydrophobic/aromatic rings, all arranged in a specific three-dimensional geometry. nih.govresearchgate.net The ability of the this compound scaffold to present these features in a conformationally constrained yet tunable manner contributes to its success as a privileged structure in drug discovery.
Stereochemical Considerations in Activity and Selectivity Modulation
Stereochemistry plays a critical role in determining the biological activity of chiral molecules, as biological systems are inherently chiral. The introduction of chiral centers into the this compound scaffold can have a profound impact on potency, selectivity, and pharmacokinetic properties. researchgate.net
The piperidine ring, being a saturated heterocycle, can adopt different chair or boat conformations, and substituents can exist in either axial or equatorial positions. The introduction of a substituent on the piperidine ring (other than at the C-4 position connecting to the pyridazine) creates a chiral center, leading to enantiomers that may exhibit significantly different biological activities. This is because only one enantiomer may fit correctly into the chiral binding site of a target protein.
Key considerations include:
Positional Isomerism and Stereoisomerism: The position of the piperidine's attachment to the pyridazine (e.g., 4-yl vs. 2-yl or 3-yl) and the stereochemistry of any substituents can drastically alter receptor selectivity and activity.
Enantioselectivity: In many cases, one enantiomer is significantly more active than the other. Diastereoselective synthesis methods are often employed to produce specific isomers, such as cis- or trans-disubstituted piperidines, to optimize activity. mdpi.com
Improved Properties: The use of chiral piperidine scaffolds can lead to enhanced biological activity, improved selectivity between receptor subtypes, better pharmacokinetic profiles, and reduced off-target toxicity (e.g., hERG liability). researchgate.net
Therefore, a thorough exploration of stereochemistry is essential in the optimization of any drug candidate based on the this compound scaffold to maximize therapeutic benefit.
Computational Chemistry and Molecular Modeling in Research and Development
In Silico Prediction of Biological Activity Spectra and Potential Protein Targets (e.g., SwissTargetPrediction, PASS)
In the early stages of drug discovery, computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are utilized to forecast the biological activity and potential protein targets of novel compounds. nih.govcmjpublishers.comijsdr.org These predictions are based on the structural similarity of the query molecule to a large database of compounds with known biological activities. nih.gov
SwissTargetPrediction, for instance, operates on the principle that similar molecules are likely to have similar biological targets. nih.govnih.govexpasy.org By inputting the structure of a 4-(4-piperidinyl)-pyridazine derivative, the server can generate a list of probable protein targets, offering initial hypotheses for its mechanism of action. swisstargetprediction.ch This helps in prioritizing compounds for further experimental testing and can reveal potential off-target effects or opportunities for drug repositioning. expasy.org
Similarly, the PASS online tool predicts a wide spectrum of biological activities based on the structural formula of a compound. ijsdr.org The output is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). For a this compound derivative, PASS might predict activities such as enzyme inhibition, receptor antagonism, or various therapeutic effects based on the presence of the pyridazine (B1198779) and piperidine (B6355638) moieties, which are common in many biologically active compounds. cmjpublishers.comijsdr.org
Table 1: Illustrative Predicted Biological Activities for a Hypothetical this compound Derivative using PASS
| Predicted Activity | Probability of Activity (Pa) |
| Kinase Inhibitor | > 0.7 |
| GPCR Ligand | > 0.6 |
| Enzyme Inhibitor | > 0.5 |
| Nuclear Receptor Ligand | > 0.4 |
| Ion Channel Modulator | > 0.3 |
Note: The data in this table is illustrative and based on the general capabilities of PASS prediction for heterocyclic compounds. Actual results would depend on the specific derivative.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.orgresearchgate.netsemanticscholar.org This method is crucial for understanding the binding mode of this compound derivatives at the active site of a protein target. For example, docking studies of pyridazine-containing compounds have been instrumental in elucidating their interactions with enzymes like dipeptidyl peptidase-4 (DPP-4) and various kinases. nih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound derivative is then computationally placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. researchgate.netyoutube.com For instance, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the piperidine ring can engage in hydrophobic interactions. researchgate.net
Table 2: Representative Molecular Docking Results for Pyridazine Derivatives Against Various Targets
| Compound Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Pyridazine-acetohydrazide | DPP-4 | Active site residues | Not specified |
| Triazolo[4,3-b]pyridazine | c-Met, Pim-1 | ATP-binding site | Not specified |
| Piperazin-1-ylpyridazine | dCTPase | Not specified | -4.649 (Glide Gscore) |
| Pyridopyridazin-6-one | p38-α MAPK | Met109, Lys53, Val30, Gly31 | < -6.4 (docking score) |
This table compiles data from various studies on pyridazine derivatives to illustrate the application of molecular docking. rsc.orgresearchgate.netnih.govyoutube.com
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking and to analyze the conformational changes that may occur upon binding. researchgate.net
For a this compound derivative complexed with its target protein, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. researchgate.net These simulations also provide insights into the flexibility of both the ligand and the protein, which can be crucial for understanding the binding mechanism. The trajectories from MD simulations can be analyzed to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net Studies on related piperidine and pyridazine structures have used MD simulations to confirm the stability of binding poses and to rationalize the observed biological activity. researchgate.netnih.gov
Pharmacophore Modeling and Virtual Screening Approaches in Hit Identification
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to bind to a specific target. youtube.comnih.govyoutube.commdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. actascientific.com
For the this compound scaffold, a pharmacophore model could be developed based on its interactions with a target protein. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new "hits" with diverse chemical structures that match the pharmacophore and are therefore likely to be active. youtube.comnih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening. For example, a five-point pharmacophore model (AAAHR: three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring) was successfully used to screen for p38-α MAPK inhibitors with a pyridopyridazin-6-one core. youtube.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties and reactivity of molecules. researchgate.netnih.govnih.gov For this compound, these calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net
The energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net The HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and stability. These calculations can help in understanding the reaction mechanisms and in predicting the sites of metabolic transformation. For pyridazine derivatives, quantum chemical calculations have been used to correlate electronic properties with their observed activities, such as corrosion inhibition. researchgate.net
Table 3: Illustrative Quantum Chemical Parameters for Pyridazine Derivatives
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO energy gap | Chemical reactivity and stability |
| Dipole Moment | Measure of molecular polarity | Influences solubility and binding |
This table provides a general overview of parameters obtained from quantum chemical calculations and their significance. researchgate.net
Application in Lead Generation and Optimization Campaigns
Computational chemistry plays a pivotal role in both lead generation and lead optimization. nih.govvichemchemie.com Following the identification of a "hit" compound, such as one containing the this compound scaffold, computational methods are used to guide its transformation into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
During lead optimization, medicinal chemists synthesize and test analogues of the lead compound. Computational tools can prioritize which analogues to synthesize by predicting their binding affinity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. vichemchemie.com This iterative process of design, synthesis, and testing, supported by computational modeling, accelerates the development of potent and safe drug candidates. vichemchemie.comnih.gov For instance, in silico ADMET predictions can flag potential liabilities, such as poor oral bioavailability or potential toxicity, early in the optimization process, saving time and resources. nih.gov
Computational Insights into Selectivity Profiles and Potential Off-Target Interactions
Achieving selectivity for the desired target over other related proteins is a major challenge in drug design. acs.org Computational methods can provide valuable insights into the structural basis of selectivity. By comparing the active sites of the target protein and related off-targets, molecular docking and MD simulations can identify key differences that can be exploited to design more selective ligands. researchgate.net
For a this compound derivative, computational studies can help in understanding why it binds more tightly to its intended target than to other proteins. For example, if the compound is an inhibitor of a specific kinase, docking it into the ATP-binding sites of various kinases can reveal subtle differences in interactions that contribute to its selectivity profile. acs.org This information can then be used to modify the structure of the compound to enhance its selectivity, thereby reducing the risk of off-target side effects. researchgate.net
Future Research Directions and Therapeutic Potential
Refinement and Integration of Advanced In Vitro and Ex Vivo Human-Based Models
To better predict the efficacy and potential toxicity of 4-(4-piperidinyl)-pyridazine analogs in humans, there is a growing need to move beyond traditional animal models. Advanced in vitro and ex vivo models that utilize human cells and tissues offer a more physiologically relevant platform for preclinical assessment. These models can range from simple cell-based assays to more complex 3D organoids and microphysiological systems ("organs-on-a-chip"). The use of such models can provide valuable insights into a compound's mechanism of action, metabolism, and potential for off-target effects in a human context. For example, in vitro HDAC profiling can be used to validate the selectivity of a compound against specific enzyme isoforms. vulcanchem.com
Application of Artificial Intelligence and Machine Learning in Rational Drug Design of this compound Analogs
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. mdpi.comresearchgate.net These computational tools can be applied to nearly every stage of the process, from target identification to lead optimization. tsinghua.edu.cn In the context of this compound analogs, AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. mdpi.comresearchgate.net This can help to prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. acs.org For example, ML models can be used to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. clinmedkaz.org Furthermore, generative AI models can be used to design entirely new molecules with desired properties, opening up new avenues for therapeutic innovation. researchgate.net
Broadening the Scope of Target Identification and Validation for Emerging Therapeutic Areas
While this compound derivatives have shown promise in a number of therapeutic areas, including cancer and neurodegenerative diseases, there is significant potential to expand their application to other emerging areas of unmet medical need. nih.govvulcanchem.comclinmedkaz.org The unique properties of the pyridazine (B1198779) ring, such as its ability to reduce interactions with the hERG potassium channel, make it an attractive scaffold for a wide range of targets. nih.gov Future research should focus on identifying and validating new molecular targets for which this scaffold is well-suited. This could involve high-throughput screening of compound libraries against a diverse panel of biological targets, as well as the use of chemoproteomics and other target identification technologies. The identification of novel targets will open up new therapeutic opportunities for this versatile chemical class.
Leveraging Comprehensive SAR Insights for the Rational Design of Next-Generation Derivatives
A thorough understanding of the structure-activity relationships (SAR) of this compound analogs is essential for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. drugdesign.org SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. drugdesign.orgacs.org For example, studies have shown that the introduction of a lipophilic group at the C-5 position of the pyridazine ring can be favorable for acetylcholinesterase inhibitory activity. acs.org Conversely, isosteric replacements or modifications of the benzylpiperidine moiety have been found to be detrimental to activity. acs.org By carefully analyzing these relationships, medicinal chemists can make informed decisions about which modifications are most likely to lead to improved drug candidates.
High-Resolution Mechanistic Studies to Inform Structure-Based Drug Design
High-resolution structural information, obtained through techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM), is invaluable for understanding how a drug molecule interacts with its biological target at the atomic level. vulcanchem.com This information can be used to guide the design of new analogs with improved binding affinity and selectivity. For example, resolving the binding mode of a this compound derivative within its target protein can reveal key hydrogen bonding interactions and hydrophobic pockets that can be exploited in the design of more potent inhibitors. vulcanchem.comdrugdesign.org These mechanistic studies, in conjunction with computational modeling, provide a powerful platform for structure-based drug design.
Q & A
Basic: What are the common synthetic routes for 4-(4-Piperidinyl)-pyridazine, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves heterocyclization reactions. For example, condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone yields intermediates like 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, which can undergo further cyclization with hydrazines to form pyridazine derivatives . Key factors affecting yield include:
- Temperature: Elevated temperatures (80–120°C) promote cyclization but may lead to side reactions.
- Catalysts: Use of HCl or NaOH in polar solvents (e.g., ethanol) enhances regioselectivity .
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating high-purity products (>95%) .
Advanced: How can computational methods resolve contradictions in predicted vs. observed biological activity of this compound derivatives?
Answer:
Discrepancies often arise from incomplete molecular docking models. Advanced strategies include:
- Molecular Dynamics Simulations: Evaluate ligand-receptor binding stability over time (e.g., using GROMACS or AMBER) to identify transient interactions not captured in static docking .
- Free Energy Perturbation (FEP): Quantify binding affinity differences between analogs to refine structure-activity relationships (SARs) .
- Meta-Analysis of Pharmacokinetic Data: Cross-reference in vitro microsomal stability (e.g., t₁/₂ values) with cellular permeability assays to address bioavailability mismatches .
Basic: What spectroscopic techniques are optimal for characterizing this compound derivatives?
Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine ring protons at δ 8.2–8.5 ppm) and piperidine substitution patterns (δ 2.5–3.5 ppm for N-methyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks within 1 ppm error) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., piperidine chair conformation) .
Advanced: How can researchers design assays to differentiate off-target effects of this compound in kinase inhibition studies?
Answer:
- Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler™) to compare IC₅₀ values across >100 kinases. For example, a derivative showing <10 nM activity against IKK-2 but >250 nM for IKK-1 highlights isoform specificity .
- Cellular Counter-Screens: Pair target-specific assays (e.g., NF-κB luciferase reporters) with viability assays in KO cell lines to isolate on-target effects .
- CHEMBL Data Mining: Leverage public databases to identify structural analogs with annotated off-target liabilities .
Basic: What are the typical applications of this compound in medicinal chemistry?
Answer:
This scaffold is prevalent in:
- Antiviral Agents: Derivatives inhibit HCV NS5B polymerase (EC₅₀ <0.10 µM) via allosteric binding to Thumb Domain II .
- Kinase Inhibitors: Piperidine-pyridazine hybrids target IKK-2 (IC₅₀ = 8.5 nM) for inflammatory disease research .
- CNS Modulators: Structural analogs (e.g., risperidone derivatives) act as dopamine/serotonin receptor antagonists .
Advanced: What strategies mitigate solubility challenges in this compound-based compounds during formulation?
Answer:
- Prodrug Design: Introduce phosphate or acetyloxymethyl esters to enhance aqueous solubility (>10 mg/mL in PBS) .
- Co-Crystallization: Use co-formers like succinic acid to improve dissolution rates (e.g., 2.5-fold increase in intrinsic solubility) .
- Nanoparticle Encapsulation: PLGA-based nanoparticles achieve sustained release (t₁/₂ >24 hrs) in pharmacokinetic studies .
Basic: How are stability and degradation profiles assessed for this compound under physiological conditions?
Answer:
- Forced Degradation Studies: Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hrs. Monitor degradation via HPLC (e.g., C18 column, 254 nm) .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure t₁/₂. Derivatives with t₁/₂ >60 mins are prioritized for in vivo studies .
Advanced: How can machine learning optimize the design of this compound analogs with dual pharmacological actions?
Answer:
- Multi-Task Neural Networks: Train models on datasets combining kinase inhibition and ADMET properties to predict dual-acting candidates .
- SHAP Analysis: Identify critical molecular descriptors (e.g., PSA <90 Ų, cLogP 2–4) for balancing target potency and blood-brain barrier penetration .
- Generative Chemistry: Use reinforcement learning (e.g., REINVENT) to propose novel analogs with validated synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
